Product packaging for 2-(4-Bromo-2-fluorophenyl)propan-2-amine(Cat. No.:CAS No. 877130-14-8)

2-(4-Bromo-2-fluorophenyl)propan-2-amine

Cat. No.: B1375091
CAS No.: 877130-14-8
M. Wt: 232.09 g/mol
InChI Key: PZUNZGPBEAFOAG-UHFFFAOYSA-N
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Description

Product Overview 2-(4-Bromo-2-fluorophenyl)propan-2-amine ( 877130-14-8) is an organic compound with a molecular formula of C 9 H 11 BrFN and a molecular weight of 232.09 g/mol . This secondary amine features a propan-2-amine group substituted at the 1-position with a 4-bromo-2-fluorophenyl ring, offering a unique structural profile for chemical and pharmacological research. Research Applications and Value This compound is of significant interest in medicinal chemistry and drug discovery as a potential synthetic intermediate or structural motif. Its structure, which includes halogen substituents (bromo and fluoro) on the aromatic ring, is commonly found in compounds investigated for their biological activity . The presence of both bromine and fluorine atoms can be exploited in further synthetic transformations, such as cross-coupling reactions, to create a diverse array of more complex molecules for screening purposes . Researchers may explore its utility as a building block in the development of novel pharmacologically active agents. Handling and Safety The specific hazard statements for this compound are not fully detailed in the available sources . As with all chemicals of this nature, proper risk assessment is essential before use. Researchers should consult the relevant Safety Data Sheet (SDS) and employ appropriate safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood. Important Notice This product is strictly for Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or personal use. All handling and disposal must conform to applicable local, state, and federal regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BrFN B1375091 2-(4-Bromo-2-fluorophenyl)propan-2-amine CAS No. 877130-14-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN/c1-9(2,12)7-4-3-6(10)5-8(7)11/h3-5H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUNZGPBEAFOAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2460749-55-5
Record name 2-(4-bromo-2-fluorophenyl)propan-2-amine hydrochloride
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Synthetic Methodologies for 2 4 Bromo 2 Fluorophenyl Propan 2 Amine and Its Derivatives

Direct Synthetic Routes to 2-(4-Bromo-2-fluorophenyl)propan-2-amine

Direct synthesis aims to construct the final molecule in the latter stages of a synthetic sequence, often by introducing the key amine functional group onto a pre-assembled carbon skeleton.

Reductive amination is a prominent and highly effective method for the direct synthesis of amines from carbonyl compounds. masterorganicchemistry.comorganic-chemistry.org This approach is particularly suitable for the preparation of this compound from its corresponding ketone precursor, 1-(4-bromo-2-fluorophenyl)propan-2-one. The reaction involves the condensation of the ketone with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the desired primary amine. organic-chemistry.org

The selection of the reducing agent is critical to ensure high selectivity and yield, minimizing the reduction of the starting ketone while efficiently converting the imine. Several specialized hydride reagents are favored for this transformation due to their mild nature and selectivity for the iminium ion over the carbonyl group. masterorganicchemistry.com

Table 1: Common Reducing Agents for Reductive Amination

Reducing Agent Chemical Formula Key Characteristics
Sodium Cyanoborohydride NaBH₃CN Highly selective for imines in the presence of ketones/aldehydes; effective under mildly acidic conditions. masterorganicchemistry.com
Sodium Triacetoxyborohydride NaBH(OAc)₃ A milder and less toxic alternative to NaBH₃CN; effective for a wide range of substrates. masterorganicchemistry.comorganic-chemistry.org
α-Picoline-Borane C₆H₁₀BN An efficient reducing agent that can be used in various solvents, including water or under neat conditions. organic-chemistry.org

Synthesis of Key Intermediates Bearing the 4-Bromo-2-fluorophenyl Moiety

The construction of the 4-bromo-2-fluorophenyl scaffold is a foundational aspect of synthesizing the target amine and its derivatives. Various starting materials and multi-step sequences can be employed to build key intermediates.

4-Bromo-2-fluorophenol is a versatile and commercially available starting material for building more complex molecules. chemicalbook.com Its synthesis can be achieved by the direct bromination of 2-fluorophenol. chemicalbook.com The phenolic hydroxyl group provides a reactive handle for numerous transformations. For instance, it can be converted into a triflate (trifluoromethanesulfonate), which serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. This allows for the introduction of various carbon-based fragments, paving the way for the eventual construction of the propan-2-amine side chain.

(4-Bromo-2-fluorophenyl)acetyl chloride is another crucial intermediate. Its synthesis typically begins with the corresponding carboxylic acid, (4-bromo-2-fluorophenyl)acetic acid. This acid is then converted to the highly reactive acyl chloride using a chlorinating agent. This transformation is fundamental in organic synthesis as acyl chlorides are versatile precursors for forming new carbon-carbon bonds. For example, the reaction of (4-bromo-2-fluorophenyl)acetyl chloride with an appropriate organometallic reagent can be used to form the ketone precursor required for the reductive amination step described previously.

Table 2: Reagents for the Synthesis of Acyl Chlorides

Reagent Chemical Formula Byproducts Notes
Thionyl Chloride SOCl₂ SO₂ (gas), HCl (gas) A common and effective reagent; excess can be removed by distillation.
Oxalyl Chloride (COCl)₂ CO₂ (gas), CO (gas), HCl (gas) Highly reactive and useful for sensitive substrates; reactions often run at lower temperatures.

Complex heterocyclic intermediates containing the 4-bromo-2-fluorophenyl moiety can be constructed through multi-step synthetic sequences. A notable example is the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for various biologically active compounds. researchgate.netresearchgate.net This synthesis demonstrates a robust strategy for incorporating the 4-bromo-2-fluoroaniline (B1266173) unit into a more complex scaffold.

The synthesis begins with pyridin-4-ol and proceeds through a five-step sequence: researchgate.net

Nitration: Pyridin-4-ol is nitrated using potassium nitrate (B79036) (KNO₃) in sulfuric acid (H₂SO₄) to produce 3-nitropyridin-4-ol.

Chlorination: The resulting pyridinol is chlorinated with phosphorus oxychloride (POCl₃) to yield 4-chloro-3-nitropyridine (B21940).

N-Alkylation: A nucleophilic aromatic substitution reaction is performed between 4-chloro-3-nitropyridine and 4-bromo-2-fluoroaniline to form N-(4-bromo-2-fluorophenyl)-3-nitropyridin-4-amine.

Reduction: The nitro group is reduced to an amine using reagents such as iron (Fe) powder with an acid or catalytic hydrogenation, yielding N⁴-(4-bromo-2-fluorophenyl)pyridine-3,4-diamine.

Condensation/Cyclization: The final ring closure is achieved by treating the diamine with a carbonylating agent like N,N'-carbonyldiimidazole (CDI) to form the target imidazo[4,5-c]pyridin-2-one ring system. researchgate.net

This pathway highlights a versatile method for creating complex intermediates that incorporate the 4-bromo-2-fluorophenyl group, which can be further modified for various applications. researchgate.net

Table 3: Overview of the Synthesis of an Imidazo[4,5-c]pyridin-2-one Intermediate

Step Reaction Type Starting Material Key Reagents Product
1 Nitration Pyridin-4-ol KNO₃, H₂SO₄ 3-Nitropyridin-4-ol
2 Chlorination 3-Nitropyridin-4-ol POCl₃ 4-Chloro-3-nitropyridine
3 N-Alkylation 4-Chloro-3-nitropyridine 4-Bromo-2-fluoroaniline N-(4-Bromo-2-fluorophenyl)-3-nitropyridin-4-amine
4 Reduction N-(4-Bromo-2-fluorophenyl)-3-nitropyridin-4-amine C, FeCl₃, NH₂NH₂ N⁴-(4-Bromo-2-fluorophenyl)pyridine-3,4-diamine

Derivatization Strategies and Synthetic Transformations of the Amine Functionality

The primary amine group in this compound is a versatile functional handle for a wide array of synthetic transformations. researchgate.net These derivatization reactions allow for the modification of the molecule's properties and its incorporation into larger, more complex structures.

Key transformations of the primary amine include:

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through reaction with alkyl halides or via reductive amination with aldehydes or ketones. This process converts the primary amine into a secondary or tertiary amine. Catalytic methods, such as those using manganese pincer complexes with alcohols as alkylating agents, offer an efficient and atom-economical approach. nih.gov

N-Acylation: The reaction of the amine with acyl chlorides or carboxylic anhydrides readily forms stable amide derivatives. This is one of the most common and reliable transformations of primary amines and is widely used in the synthesis of pharmaceuticals and other fine chemicals.

Schiff Base Formation: The condensation of the primary amine with an aldehyde or ketone yields an imine, also known as a Schiff base. This reaction is typically reversible and can be performed under mild conditions. Schiff bases are important intermediates in their own right and can be used in further synthetic steps, such as reduction to secondary amines or as ligands in coordination chemistry. nih.gov

Table 4: Common Derivatization Reactions of the Amine Functionality

Reaction Type Reagent Class Functional Group Formed
N-Alkylation Alkyl Halides, Alcohols Secondary or Tertiary Amine
N-Acylation Acyl Chlorides, Anhydrides Amide
Reductive Amination Aldehydes, Ketones Secondary or Tertiary Amine

These derivatization strategies underscore the synthetic flexibility of this compound, making it a valuable building block in the design and synthesis of new chemical entities.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental class of reactions for the formation of the carbon-nitrogen bond in the target molecule. A plausible and widely utilized method for synthesizing tertiary amines like this compound is the Ritter reaction. ias.ac.inorganic-chemistry.org This reaction involves the treatment of a tertiary alcohol or an alkene, which can form a stable carbocation, with a nitrile in the presence of a strong acid. wikipedia.org

For the synthesis of this compound, a potential precursor would be 2-(4-bromo-2-fluorophenyl)propan-2-ol. This alcohol, upon treatment with a strong acid such as sulfuric acid, would generate a stable tertiary carbocation. Subsequent reaction with a nitrile, such as acetonitrile, followed by hydrolysis of the intermediate nitrilium ion, would yield the desired N-acetylated amine, which can then be hydrolyzed to the primary amine.

Table 1: Representative Conditions for Ritter Reaction

Reactant Reagent Catalyst/Solvent Temperature (°C) Product Yield (%)
2-(4-bromo-2-fluorophenyl)propan-2-ol Acetonitrile H₂SO₄ Room Temp. N-(2-(4-bromo-2-fluorophenyl)propan-2-yl)acetamide Data not available

Note: Specific yield for the target compound is not available in the reviewed literature. The second entry represents a similar reaction with a different substrate to illustrate typical yields.

The efficiency of the Ritter reaction can be influenced by the stability of the carbocation intermediate and the nature of the nitrile and acid catalyst used. Various Lewis and Brønsted acids have been explored to promote this transformation under milder conditions. researchgate.net

Coupling Reactions, e.g., Suzuki-Miyaura

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. While not directly used to construct the 2-aminopropan-2-yl moiety, it is highly relevant for the synthesis of derivatives of this compound where the bromine atom is replaced by another organic group.

The presence of a bromine atom on the phenyl ring of the target compound makes it an ideal substrate for Suzuki-Miyaura coupling. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide.

For instance, this compound could be coupled with various arylboronic acids to generate a library of 2-(2-fluoro-4'-substituted-biphenyl-4-yl)propan-2-amines. Such derivatives are of interest in medicinal chemistry and materials science. A patent describes the coupling of 4-bromo-2-fluoroaniline with benzene (B151609) as a key step in the synthesis of a more complex molecule, highlighting the feasibility of such transformations on this scaffold. google.com

Table 2: General Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Aryl Bromide Boronic Acid Catalyst Base Solvent Temperature (°C)
4-Bromo-2-fluoroaniline Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/Water 100

Note: These are general conditions and may require optimization for the specific substrate.

N-Alkylation and Cyclization Reactions

Once this compound is synthesized, the primary amine group serves as a handle for further derivatization through N-alkylation and cyclization reactions.

N-Alkylation: The nucleophilic primary amine can readily react with various alkylating agents, such as alkyl halides, to introduce substituents on the nitrogen atom. wikipedia.org These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. libretexts.org Microwave-assisted N-alkylation in aqueous media has been reported as a greener alternative for the synthesis of tertiary amines. rsc.org The synthesis of N-alkylated 2-phenylacetamides has also been extensively studied, providing insights into the factors controlling N- versus C-alkylation. semanticscholar.org

Cyclization: Intramolecular cyclization reactions of appropriately functionalized derivatives of this compound can lead to the formation of various heterocyclic structures. For example, if an N-acyl derivative bearing a suitable tether is prepared, intramolecular cyclization could be induced to form lactams or other ring systems. scispace.com Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides has been reported for the synthesis of aza[3.1.0]bicycles, demonstrating a potential route for complex heterocyclic synthesis from amine derivatives. nih.gov Similarly, base-promoted intramolecular cyclization of N-alkyl, N-propargylic β-enaminones provides a pathway to polysubstituted pyrroles. rsc.org

Optimization of Synthetic Methodologies and Reaction Conditions

For the Ritter reaction , optimization can involve screening different acid catalysts, including solid acids, to facilitate easier work-up and catalyst recycling. ias.ac.in The reaction temperature and the choice of nitrile can also be varied to improve the yield and selectivity, especially for sterically hindered substrates. researchgate.net

In Suzuki-Miyaura coupling reactions , optimization efforts often focus on the choice of palladium catalyst and ligand, the base, and the solvent system. The development of highly active and stable palladium catalysts allows for lower catalyst loadings and milder reaction conditions.

For N-alkylation reactions , the choice of base, solvent, and temperature can significantly impact the reaction rate and selectivity, particularly in preventing over-alkylation to form quaternary ammonium (B1175870) salts. researchgate.net The use of phase-transfer catalysts can be beneficial in biphasic reaction systems.

Finally, in cyclization reactions , the choice of catalyst (if any), solvent, and temperature is critical in controlling the regioselectivity and stereoselectivity of the ring formation. researchgate.netmdpi.com The nature of the substituents on the starting material can also have a profound effect on the ease and outcome of the cyclization.

Structure Activity Relationship Sar Investigations

Impact of Halogen Substitutions and Positional Isomerism on Biological Activity

The nature and position of halogen substituents on the phenyl ring of phenethylamine (B48288) analogues are critical determinants of their biological activity. Halogens can influence a molecule's lipophilicity, electronic properties, and metabolic stability, thereby affecting its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity.

Studies on related halogenated phenylethanolamines and phenoxypropanolamines have shown that the position of halogenation significantly impacts their beta-adrenolytic effects. nih.gov For instance, 2,5-dihalogenated derivatives were found to be more potent beta-receptor blockers than their 2,4-dihalogenated counterparts, while 3,4-dihalogenated compounds exhibited the weakest effects. nih.gov This suggests that the positional isomerism of halogens on the phenyl ring of 2-(4-Bromo-2-fluorophenyl)propan-2-amine analogues could dramatically alter their receptor binding profiles. A unifying hypothesis for the structural specificity of halogenated biphenyls posits that the arrangement of halogens in a specific spatial orientation is a key requirement for receptor binding. nih.gov

The following table summarizes the potential impact of different halogen substitutions and positional isomers on the biological activity of 2-phenylpropan-2-amine analogues, based on general SAR principles observed in related compound classes.

Substitution PatternPredicted Impact on Biological ActivityRationale
Varying Halogen at Position 4
4-Chloro-2-fluoroMay exhibit similar or slightly reduced potency compared to the 4-bromo analogue.Chlorine is smaller and less polarizable than bromine, which could affect binding affinity.
4-Iodo-2-fluoroPotentially higher potency due to increased polarizability and size, but may also lead to increased toxicity.Iodine can form stronger halogen bonds and increase lipophilicity.
Positional Isomers of Bromine
2-Bromo-4-fluoroLikely to have a different receptor binding profile and potency.The steric and electronic environment around the amine is significantly altered.
3-Bromo-2-fluoroExpected to have a distinct biological activity profile.Changes in the electronic distribution of the phenyl ring can affect target interactions.

Structural Modifications of the Amine Moiety and Resulting Bioactivity Profiles

The primary amine group in this compound is a key functional group that is often involved in crucial interactions with biological targets, such as forming salt bridges with acidic residues in receptor binding pockets. Modifications to this amine moiety can therefore have a profound impact on the compound's bioactivity.

Common modifications include N-alkylation (introducing alkyl groups to the nitrogen) and N-acylation (introducing acyl groups). Studies on β-phenethylamines have demonstrated that N-methylation can lead to a minor reduction in potency at the human trace amine-associated receptor 1 (hTAAR1), while N-dimethylation causes a significant drop in potency. nih.gov This suggests that steric bulk at the nitrogen atom is generally not well-tolerated for this particular target.

In the context of dopamine (B1211576) reuptake inhibition, research on phenethylamine derivatives has shown that the nature of the substituent on the amine can fine-tune activity. biomolther.orgnih.gov For example, incorporating the amine into a small heterocyclic ring like pyrrolidine (B122466) can be more favorable than larger rings such as azepane. biomolther.orgbiomolther.org Furthermore, the length of an N-alkyl chain can also influence inhibitory activity. biomolther.org

The table below outlines potential modifications to the amine moiety of this compound and their predicted effects on bioactivity, drawing from SAR studies of related phenethylamines.

Amine ModificationPredicted Impact on BioactivityRationale
N-Alkylation
N-MethylPotential for slightly reduced or altered activity.A small alkyl group may be tolerated by some receptors but could reduce affinity for others.
N-EthylLikely to decrease potency due to increased steric hindrance.Larger alkyl groups can disrupt optimal binding interactions.
N-Acylation
N-AcetylExpected to significantly decrease or abolish activity at many targets.The introduction of a carbonyl group alters the basicity and hydrogen bonding capacity of the nitrogen.
Incorporation into a Heterocycle
PyrrolidinylMay enhance potency for certain targets.The constrained conformation of the amine could be favorable for binding to specific receptors. biomolther.orgbiomolther.org
PiperidinylPotentially less active than the pyrrolidinyl analogue.The larger ring size may introduce unfavorable steric interactions. biomolther.orgbiomolther.org

Exploration of Linker Units and Heterocyclic Incorporations

To further explore the SAR of this compound, medicinal chemists may investigate the introduction of linker units between the phenyl ring and the propan-2-amine moiety, or the incorporation of various heterocyclic rings into the core structure.

Linker units can be used to adjust the distance and relative orientation between key pharmacophoric features, potentially leading to improved binding affinity and selectivity. For instance, constraining the ethyl linker in phenylethylamine analogues has been shown to provide insights into the bioactive conformation of the amine functionality for serotonin (B10506) 5-HT2 receptors. nih.gov

The incorporation of heterocyclic rings can introduce new interaction points with the biological target, alter the physicochemical properties of the molecule, and improve its pharmacokinetic profile. For example, the synthesis of novel bromo-pyrimidine analogues has been explored to develop tyrosine kinase inhibitors. nih.gov Similarly, the introduction of a triazole ring has been investigated in the synthesis of potential antifungal compounds. researchgate.net

The following table presents some hypothetical modifications involving linker units and heterocyclic incorporations for the this compound scaffold and their potential impact on biological activity.

Structural ModificationPredicted Impact on BioactivityRationale
Linker Insertion
Insertion of a methylene (B1212753) (-CH2-) group between the phenyl ring and the propan-2-amineMay alter the spatial relationship between the aromatic ring and the amine, potentially leading to a different pharmacological profile.Increased flexibility could allow for binding to different receptor conformations or different targets altogether.
Heterocyclic Incorporation
Replacement of the phenyl ring with a pyridine (B92270) ringLikely to significantly change the electronic properties and hydrogen bonding potential, resulting in a different biological activity.The nitrogen in the pyridine ring can act as a hydrogen bond acceptor.
Fusion of an imidazole (B134444) ring to the phenyl ringCould introduce new hydrogen bonding and π-stacking interactions, potentially enhancing binding affinity.Imidazole is a common motif in many biologically active molecules.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, TD-DFT)

No published studies were found that have performed Density Functional Theory (DFT) or Time-Dependent DFT (TD-DFT) calculations on 2-(4-Bromo-2-fluorophenyl)propan-2-amine.

Molecular Geometry and Electronic Structure Analysis (HOMO/LUMO)

There is no available data on the optimized molecular geometry or the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels for this compound.

Natural Bond Orbital (NBO) Analysis and Charge Transfer Investigations

Specific Natural Bond Orbital (NBO) analysis to investigate intramolecular charge transfer and stabilization energies has not been reported for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps, which are crucial for understanding the electrophilic and nucleophilic sites of a molecule, have not been generated or published for this compound.

Prototropic Tautomerism and Intramolecular Proton Transfer

There are no research findings on the investigation of prototropic tautomerism or intramolecular proton transfer mechanisms for this compound.

Molecular Docking Studies

There is a lack of published molecular docking studies investigating the binding of this compound to any specific biological targets.

Prediction of Binding Energies and Interaction Modes

Consequently, there is no data available on the predicted binding energies or the specific molecular interactions (such as hydrogen bonds, hydrophobic interactions, etc.) of this compound with any protein or receptor.

Ligand-Target Recognition Mechanisms

The interaction between a ligand, such as this compound, and its biological target is a complex process governed by various non-covalent interactions. msdmanuals.com Computational methods can elucidate these mechanisms by modeling the binding pocket of a receptor and predicting the most favorable binding poses and energies. The structural features of this compound, namely the 4-bromo-2-fluorophenyl group and the propan-2-amine side chain, play distinct roles in this recognition process.

The fluorophenyl group is a common moiety in medicinal chemistry. The fluorine atom, being highly electronegative, can alter the electronic properties of the phenyl ring and participate in hydrogen bonding. nih.gov Furthermore, polyfluorophenyl groups have been observed to induce local structural rearrangements in biological targets, which can enhance ligand affinity. nih.gov

The bromine atom can participate in halogen bonding, a directional and electrostatically driven interaction between the positive region on the outer side of the halogen (the σ-hole) and a negative site on the receptor, such as a carbonyl oxygen or an aromatic ring. nih.govacs.org Halogen bonds are increasingly recognized as significant contributors to ligand-protein binding affinity and selectivity. nih.gov Computational studies on other halogenated compounds have demonstrated that introducing chlorine and bromine can lead to a significant improvement in binding affinities. nih.gov

The propan-2-amine side chain, with its basic nitrogen atom, is a prime candidate for forming strong hydrogen bonds and ionic interactions with acidic residues like aspartate or glutamate (B1630785) in a receptor's binding site.

Illustrative potential interactions and their estimated contribution to binding energy, based on general principles of computational chemistry, are presented in the table below.

Interaction TypeFunctional GroupPotential Receptor ResidueEstimated Energy (kcal/mol)
Halogen BondBromo groupCarbonyl oxygen (e.g., from a peptide backbone)-2 to -5
Hydrogen BondAmino group (NH2)Aspartate, Glutamate-3 to -6
Hydrogen BondFluoro groupAmide N-H-1 to -2.5
Hydrophobic InteractionPhenyl ringLeucine, Isoleucine, Valine-1 to -2
π-π StackingPhenyl ringPhenylalanine, Tyrosine, Tryptophan-1 to -3

Note: The data in this table is illustrative and based on general principles of molecular interactions. Specific values for this compound would require dedicated computational studies.

Solvation Effects and Conformational Analysis

The three-dimensional shape (conformation) of a molecule is critical for its biological activity, as receptors are often highly sensitive to the spatial arrangement of a ligand's functional groups. pomona.edu The conformation of a flexible molecule like this compound is not static and can be significantly influenced by its surrounding solvent environment.

Computational conformational analysis, often performed using methods like Density Functional Theory (DFT) and molecular dynamics (MD), can predict the relative energies of different conformers and the barriers to their interconversion. rsc.org For molecules with a rotatable bond between a phenyl ring and an alkyl side chain, such as in amphetamine derivatives which are structurally analogous to the subject compound, several low-energy conformers typically exist. rsc.orgacs.org The preferred conformation is determined by a balance of steric and electronic effects.

Solvation plays a crucial role in determining the conformational equilibrium. researchgate.net Solvents can stabilize or destabilize different conformers to varying extents. For example, polar solvents would be expected to stabilize conformers where polar groups, like the amine group, are exposed and can interact with the solvent molecules. Conversely, in a non-polar environment, such as the interior of a protein or a lipid membrane, conformations that minimize the exposure of polar groups might be favored.

A comprehensive study on amphetamine and methamphetamine, which share the phenylpropan-amine backbone, revealed that a successful interpretation of their structures requires considering the entire conformational space and the explicit interaction with the solvent. rsc.org This highlights that a simple isolated-molecule model is often insufficient.

The following table illustrates a hypothetical conformational analysis of this compound in different solvent environments, based on studies of similar molecules. The key dihedral angle would be that defining the orientation of the phenyl ring relative to the amine group.

ConformerDihedral Angle (C-C-C-N)Relative Energy in Vacuum (kcal/mol)Relative Energy in Water (kcal/mol)Population in Water (%)
Anti~180°0.00.235
Gauche (+)~60°0.50.045
Gauche (-)~-60°0.50.520

Note: This data is hypothetical and intended to illustrate the principles of conformational analysis and solvation effects. The actual values for this compound would need to be determined through specific computational modeling.

In Vitro Biological Activity Assessments

Evaluation of Receptor Binding Affinities

Serotonin (B10506) Receptor Agonism Studies

A thorough review of scientific databases and literature reveals no available studies on the serotonin receptor binding affinities or agonism of 2-(4-Bromo-2-fluorophenyl)propan-2-amine. Consequently, no data on its potential as a serotonin receptor agonist can be presented.

Antimicrobial Activity Studies (Bacteriostatic/Bactericidal)

There is a lack of published research investigating the antimicrobial properties of this compound. No studies were identified that assessed its potential bacteriostatic or bactericidal effects against any microbial strains.

Antiproliferative and Anticancer Screening in Cell Lines

No publicly available scientific literature was found that details the screening of this compound for antiproliferative or anticancer activity in any cell lines. Therefore, its potential cytotoxic or anticancer effects remain uncharacterized.

Antiviral Efficacy against Specific Pathogens (e.g., Enteroviruses)

A comprehensive search of the scientific literature yielded no studies on the antiviral efficacy of this compound against any viral pathogens, including enteroviruses.

Other In Vitro Bioactivity Profiling (e.g., Anti-inflammatory, Antioxidant, Anti-tubercular)

There is no available data from in vitro bioactivity profiling of this compound for anti-inflammatory, antioxidant, or anti-tubercular activities.

Data Tables

Due to the absence of published research data for any of the outlined in vitro biological activities of this compound, no data tables can be generated.

In Vitro Metabolic Stability and Biotransformation Studies

Metabolic Pathways Identification in Cellular and Subcellular Systems

The biotransformation of xenobiotics, including drug compounds, is broadly categorized into Phase I and Phase II metabolic reactions. nih.govresearchgate.net Phase I reactions introduce or expose functional groups, making the molecule more polar, while Phase II reactions conjugate the molecule with endogenous substances to further increase water solubility and facilitate excretion. nih.govdrughunter.comupol.cz

For the related compound 25B-NBF, studies in human hepatocytes have shown that it is extensively metabolized, with the formation of numerous metabolites. mdpi.comnih.gov This suggests that 2-(4-Bromo-2-fluorophenyl)propan-2-amine would likely also undergo significant biotransformation.

Phase I metabolism is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov These reactions typically involve oxidation, reduction, and hydrolysis. nih.gov For the analogous compound 25B-NBF, several Phase I metabolic pathways have been identified:

Hydroxylation: This process involves the addition of a hydroxyl (-OH) group to the molecule. In the case of 25B-NBF, hydroxylation occurs on the fluorobenzyl moiety. nih.gov

O-Demethylation: This reaction involves the removal of a methyl group from a methoxy substituent. 25B-NBF undergoes both single and double O-demethylation. mdpi.comnih.gov

N-Debenzylation: This is a form of N-dearylation where the N-benzyl group is cleaved from the molecule. This has been observed as a metabolic pathway for 25B-NBF. mdpi.comnih.gov

Based on these findings, it is plausible that this compound could undergo similar Phase I reactions, such as hydroxylation on the phenyl ring or the propane chain, and potentially N-dealkylation if substituted on the amine group. The primary amine in the target compound could also be a site for oxidative deamination. researchgate.net

Table 1: Observed Phase I Metabolic Reactions for the Analogous Compound 25B-NBF

Metabolic ReactionDescription
HydroxylationAddition of a hydroxyl group to the fluorobenzyl portion.
O-DemethylationRemoval of one of the methyl groups from the dimethoxyphenyl ring.
Bis-O-DemethylationRemoval of both methyl groups from the dimethoxyphenyl ring.
N-DebenzylationCleavage of the N-(2-fluorobenzyl) group.

Phase II reactions involve the conjugation of a drug or its Phase I metabolite with an endogenous molecule, a process catalyzed by transferase enzymes. upol.cz These reactions generally lead to more water-soluble and readily excretable products. nih.govdrughunter.com For the related compound 25B-NBF, the following Phase II reactions have been identified:

Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to the molecule, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govnih.gov 25B-NBF has been shown to form a glucuronide conjugate. mdpi.comnih.gov

Sulfation: This reaction involves the addition of a sulfonate group, mediated by sulfotransferases (SULTs). drughunter.com Sulfation has been observed in the metabolism of 25B-NBF. mdpi.comnih.gov

Acetylation: This involves the addition of an acetyl group, catalyzed by N-acetyltransferases (NATs). drughunter.com Acetylation is another metabolic pathway for 25B-NBF. mdpi.comnih.gov

Given that this compound possesses a primary amine group, it is a likely substrate for acetylation. Furthermore, if hydroxylated metabolites are formed during Phase I, they would be susceptible to glucuronidation and sulfation.

Table 2: Observed Phase II Metabolic Reactions for the Analogous Compound 25B-NBF

Metabolic ReactionDescription
GlucuronidationConjugation with glucuronic acid.
SulfationConjugation with a sulfonate group.
AcetylationAddition of an acetyl group.

Identification of Involved Cytochrome P450 (CYP) and UDP-Glucuronosyltransferase (UGT) Enzymes

Identifying the specific enzymes responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions. uv.es For the analogous compound 25B-NBF, a number of CYP and UGT enzymes have been implicated in its metabolism. mdpi.comnih.gov

Multiple CYP isoforms are involved in the Phase I metabolism of 25B-NBF, including CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, and CYP3A4. mdpi.comnih.gov Specifically:

CYP2C9 and CYP2C19 are involved in the hydroxylation of the fluorobenzyl moiety. nih.gov

CYP2C19 plays a major role in O-demethylation, with minor contributions from CYP1A1, CYP1A2, CYP2C9, CYP2D6, CYP2J2, and CYP3A4. nih.gov

N-dearylation is mediated by several CYPs, including CYP1A1, CYP1A2, CYP2B6, CYP2C19, and CYP3A4. nih.gov

In Phase II metabolism, UGT2B7 has been identified as the primary enzyme responsible for the glucuronidation of 25B-NBF. mdpi.comnih.gov

These findings suggest that the metabolism of this compound is also likely to be mediated by a range of CYP enzymes, with specific isoforms being responsible for different metabolic transformations. The involvement of multiple enzymes can make the compound less susceptible to significant drug-drug interactions caused by the inhibition of a single enzyme.

Table 3: Enzymes Involved in the Metabolism of the Analogous Compound 25B-NBF

Enzyme FamilySpecific Isoform(s)Metabolic Reaction(s)
Cytochrome P450 (CYP) CYP1A1, CYP1A2, CYP2B6, CYP2C19, CYP3A4N-Dearylation
CYP1A1, CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2J2, CYP3A4O-Demethylation
CYP2C9, CYP2C19Hydroxylation
UDP-Glucuronosyltransferase (UGT) UGT2B7Glucuronidation

Factors Influencing In Vitro Metabolic Clearance

The in vitro metabolic clearance of a compound is a measure of its rate of metabolism in an in vitro system and is an important parameter for predicting in vivo pharmacokinetic properties. nuvisan.com Several factors can influence this, including:

Enzyme Kinetics: The affinity of the compound for the metabolizing enzymes (Km) and the maximum rate of metabolism (Vmax) are key determinants of clearance.

Cofactor Availability: The presence of necessary cofactors, such as NADPH for CYP-mediated reactions and UDPGA for glucuronidation, is essential for enzymatic activity. utsouthwestern.edu

Enzyme Inhibition or Induction: The presence of other compounds that can inhibit or induce the activity of metabolizing enzymes can significantly alter the metabolic clearance.

Species Differences: There can be significant interspecies differences in the expression and activity of metabolic enzymes, which can affect the extrapolation of in vitro data from animal models to humans. researchgate.net For example, a previously unknown metabolite of a related compound was identified only in mouse hepatocytes, and another was produced by human, monkey, and rabbit hepatocytes but not by dog, rat, or mouse. researchgate.net

For the analogous compound 25B-NBF, the hepatic extraction ratio was determined to be high, indicating that it is extensively metabolized by the liver. mdpi.com This suggests that this compound may also have a high hepatic clearance.

Applications in Medicinal Chemistry and Pharmaceutical Development

Role as Synthetic Intermediates for Biologically Active Compounds

2-(4-Bromo-2-fluorophenyl)propan-2-amine serves as a crucial intermediate in the synthesis of various biologically active compounds. The presence of the bromo and fluoro substituents on the phenyl ring provides handles for further chemical modifications, allowing for the creation of diverse molecular libraries for drug discovery.

The amine group in this compound is a key functional group that can participate in a variety of chemical reactions to build more complex molecules. For instance, it can be used in multicomponent reactions, which are efficient methods for synthesizing complex products in a single step. These reactions are highly valued in medicinal chemistry for their ability to rapidly generate a multitude of compounds for biological screening.

The bromo-substituent, in particular, has been shown to be important for inducing high potency in certain biologically active compounds. Studies on related structures have revealed that the presence of a bromo group can enhance the antibacterial activity of synthesized molecules. For example, in a series of synthesized compounds, those containing a bromo-substituent and a sulfur moiety showed comparable antibacterial activity to the standard drug streptomycin nih.gov.

Furthermore, the fluorophenyl moiety is a common feature in many pharmaceuticals. The inclusion of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved metabolic stability, increased lipophilicity for better blood-brain barrier penetration, and enhanced binding affinity to target proteins.

The versatility of this compound as a synthetic intermediate makes it a valuable tool for medicinal chemists in the quest for new and effective therapeutic agents.

Reactive Site Potential Reactions Resulting Structures Therapeutic Potential
Amine GroupAcylation, Alkylation, Reductive Amination, Multicomponent ReactionsAmides, Substituted Amines, Complex HeterocyclesDiverse, including antibacterial and CNS-active agents
Bromo GroupCross-coupling reactions (e.g., Suzuki, Heck, Sonogashira)Biaryl compounds, Alkene and Alkyne derivativesBroad, dependent on the coupled moiety
Fluoro GroupModulates electronic properties and metabolic stabilityNot typically a reactive handleEnhances drug-like properties of the final compound

Design and Synthesis of Small Molecule Inhibitors

The structural framework of this compound is a promising scaffold for the design and synthesis of small molecule inhibitors. Small molecule inhibitors are crucial in modern medicine as they can target specific enzymes or receptors involved in disease processes.

The development of novel 5-bromo-2-chloropyrimidin-4-amine derivatives has demonstrated the utility of the bromo-substituent in generating compounds with significant antimicrobial activity researchgate.net. For instance, N-(5-bromo-2-chloro-pyrimidin-4-yl)-4-methyl-benzenesulfonamide exhibited notable activity against tested pathogenic bacterial and fungal strains researchgate.net. This highlights the potential of incorporating the bromo-phenyl group from this compound into heterocyclic systems to create potent inhibitors.

Furthermore, the synthesis of 4-amino substituted pyrazolo[3,4-d]pyrimidines has led to the discovery of dual inhibitors of Src and Abl tyrosine kinases, which are important targets in cancer therapy researchgate.net. These compounds showed antiproliferative effects on leukemia cell lines and induced apoptosis researchgate.net. The amine functionality of this compound could be utilized to construct similar pyrimidine-based inhibitors.

The strategic placement of the bromo and fluoro groups on the phenyl ring can influence the binding of the molecule to its biological target. The bromo group can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor interactions. The fluoro group, with its high electronegativity, can alter the electronic distribution of the molecule and influence its binding mode.

Target Class Design Strategy Key Structural Feature Example of Related Inhibitors
KinasesIncorporation into heterocyclic scaffoldsAmine for linkage, Bromo-fluoro-phenyl for bindingPyrazolo[3,4-d]pyrimidine derivatives
Bacterial EnzymesNucleophilic substitution on pyrimidine ringsBromo-substituent for enhanced potency5-bromo-2-chloropyrimidin-4-amine derivatives
Fungal EnzymesAmide bond formationPhenylacetic acid derivativesNot directly applicable, but demonstrates the use of substituted phenyl groups

Potential Therapeutic Areas for Derivatives

Derivatives of this compound hold promise for the treatment of a variety of disorders, particularly those affecting the central nervous system (CNS). The structural similarity of this compound to known psychoactive agents, such as fluoroamphetamines, suggests that its derivatives could have applications as antidepressants, psychostimulants, and treatments for neurodegenerative disorders.

The replacement of a hydrogen atom with a fluorine atom in certain compounds is a common strategy to facilitate passage through the blood-brain barrier, a desirable feature for CNS-active drugs wikipedia.org. The presence of the fluorine atom in this compound could therefore be advantageous for developing drugs targeting the brain.

Amphetamine and its derivatives are known to act as central nervous system stimulants nih.govnih.gov. While this compound itself is not a marketed drug, its structural resemblance to compounds like 2-Fluoroamphetamine wikipedia.org and para-Bromoamphetamine wikipedia.org suggests that its derivatives could modulate the levels of neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine (B1211576). These neurotransmitters play a crucial role in mood, attention, and cognition, and their dysregulation is implicated in various nervous system and neurodegenerative disorders.

For example, para-Bromoamphetamine is known to be a serotonin-norepinephrine-dopamine releasing agent wikipedia.org. Derivatives of this compound could potentially be designed to have selective effects on these neurotransmitter systems, leading to novel treatments for depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).

Furthermore, phenylacetic acid derivatives, which can be synthesized from related starting materials, are important intermediates in the production of drugs for cardiovascular and neurological conditions google.com. This underscores the potential of the broader class of compounds to which this compound belongs in the development of therapeutics for a range of disorders.

Potential Therapeutic Area Mechanism of Action (Hypothesized) Key Structural Contributor Related Compound Class
Nervous System DisordersModulation of neurotransmitter release/reuptakePhenylpropanamine coreAmphetamine derivatives
Neurodegenerative DisordersTo be determined through further researchBromo-fluoro-phenyl group may influence target bindingPhenylacetic acid derivatives (as intermediates)
AntidepressantsSerotonin and/or norepinephrine modulationPhenylpropanamine coreSubstituted amphetamines
PsychostimulantsDopamine and/or norepinephrine modulationPhenylpropanamine coreFluoroamphetamines

Agrochemical Development

In addition to its pharmaceutical applications, this compound and its derivatives have potential for use in agrochemical development. The bromo and fluoro substitutions on the phenyl ring are features found in some effective pesticides.

For instance, the organophosphate pesticide profenofos, which is O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate, is used to control pests on cotton crops nih.gov. The 4-bromo-2-chlorophenol metabolite of profenofos is a specific biomarker for exposure to this pesticide nih.gov. This demonstrates that the 4-bromo-2-substituted phenyl ring is a key structural element in this class of insecticides.

While this compound is not an organophosphate, its bromo-fluoro-phenyl moiety could be incorporated into new classes of agrochemicals. The development of novel pesticides is crucial for managing pest resistance to existing products.

Furthermore, research into benzofuranyl acetic acid amides has identified compounds with antifungal activity against Fusarium oxysporum, a plant pathogenic fungus nih.gov. In this study, the substitution pattern on the amine part of the amide was found to be important for activity, with a 2-fluoro-4-hydroxy substitution showing some effect nih.gov. This suggests that amines like this compound could be used to synthesize new antifungal agents for agricultural use.

The development of new agrochemicals requires extensive research to ensure both efficacy against pests and safety for the environment and non-target organisms. The structural features of this compound provide a starting point for the design of new active ingredients for crop protection.

Agrochemical Class Potential Application Key Structural Feature Example of Related Active Ingredient
InsecticidesControl of agricultural pests4-Bromo-2-substituted phenyl ringProfenofos
FungicidesControl of plant pathogenic fungiSubstituted phenylamineBenzofuranyl acetic acid amides with substituted amine moieties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Bromo-2-fluorophenyl)propan-2-amine?

  • Methodological Answer : Synthesis typically involves reductive amination of 4-bromo-2-fluorophenylacetone with ammonium acetate or alkylation of 4-bromo-2-fluoroaniline derivatives. Key intermediates like 4-bromo-2-fluorobenzyl bromide (CAS RN 76283-09-5, mp 30°C) can serve as precursors . Purification often employs column chromatography (silica gel) or recrystallization, with characterization via 1H^1H/13C^{13}C NMR to confirm amine functionality and substituent positions. Mass spectrometry (HRMS) validates molecular weight .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 19F^{19}F NMR detects fluorine coupling patterns, while 1H^1H NMR identifies splitting due to bromine’s quadrupolar effects. For example, aromatic protons adjacent to fluorine exhibit distinct coupling constants (e.g., JHFJ_{H-F}) .
  • Mass Spectrometry : HRMS confirms the molecular formula (e.g., [M+H]+^+ peak at m/z 246.0 for C9 _9H11 _{11}BrFN+^+) .
  • IR Spectroscopy : Amine N-H stretches (~3300 cm1^{-1}) and aromatic C-Br vibrations (~500 cm1^{-1}) provide functional group confirmation .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in a fume hood due to potential amine volatility and brominated byproducts .
  • Storage : Store at 0–6°C in amber vials to prevent degradation, as recommended for halogenated amines .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Use SHELXL for refinement to determine bond lengths, angles, and halogen positions. For example, resolving bromine/fluorine positional isomerism in the aromatic ring.
  • ORTEP-III Visualization : Generate thermal ellipsoid plots to assess disorder or dynamic effects in the crystal lattice .
  • Case Study : A related compound, 2-amino-2-(4-hydroxyphenyl)propanoic acid, required X-ray validation to confirm stereochemistry, highlighting the need for crystallography in ambiguous cases .

Q. How to design experiments to study metabolic stability in biological systems?

  • Methodological Answer :

  • In Vitro Models : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Track metabolites like deaminated or hydroxylated products .
  • Structural Analogs : Compare with 2-fluorophenylpropan-2-amine (2-FA), which undergoes CYP450-mediated N-demethylation . Adjust incubation conditions (pH 7.4, 37°C) and co-factors (NADPH) to mimic physiological environments.

Q. How to address discrepancies between computational and experimental spectral data?

  • Methodological Answer :

  • DFT Calculations : Use ACD/Labs Percepta to predict 1H^1H NMR chemical shifts. Compare with experimental data, adjusting for solvent effects (e.g., DMSO-d6_6) and tautomeric equilibria.
  • Orthogonal Validation : If computational predictions conflict with observed 19F^{19}F NMR shifts, employ X-ray crystallography to confirm the correct regioisomer .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure forms?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers.
  • Asymmetric Catalysis : Employ palladium-catalyzed coupling reactions with chiral ligands (e.g., BINAP) to favor specific stereoisomers, as demonstrated for related biphenylamines .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Control Experiments : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to rule out environmental variability.
  • Metabolite Screening : Test if observed activity arises from metabolites rather than the parent compound, as seen in fluorinated phenylalkylamines .
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to distinguish SAR trends from noise .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight246.0 g/mol (C9 _9H11 _{11}BrFN)
Key NMR Shifts (DMSO-d6_6)δ 7.45 (d, J=8.5J = 8.5 Hz, Ar-H)
Recommended Storage0–6°C in amber vials
Metabolic PathwayN-Demethylation (CYP450-mediated)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.